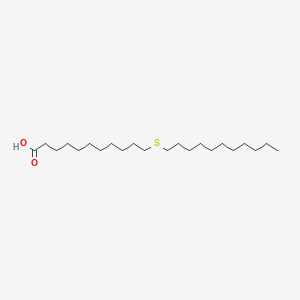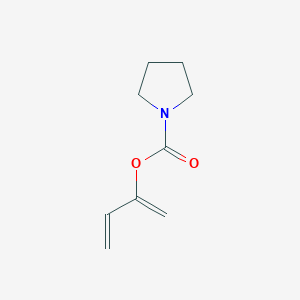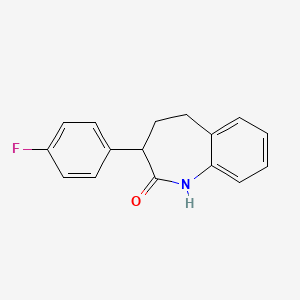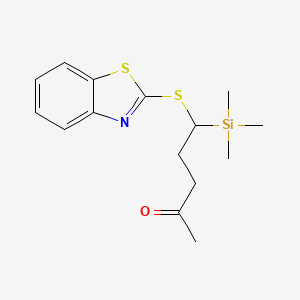
Undecanoic acid, 11-(undecylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecanoic acid, 11-(undecylthio)- is a specialized organic compound that belongs to the class of fatty acids It is characterized by the presence of an undecylthio group attached to the eleventh carbon of the undecanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 11-(undecylthio)- typically involves the reaction of undecanoic acid with an appropriate thiol compound under controlled conditions. One common method is the thiol-ene reaction, where undecanoic acid is reacted with 1-undecanethiol in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under an inert atmosphere, typically at elevated temperatures to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of undecanoic acid, 11-(undecylthio)- may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Undecanoic acid, 11-(undecylthio)- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thioether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioethers.
Applications De Recherche Scientifique
Undecanoic acid, 11-(undecylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of undecanoic acid, 11-(undecylthio)- involves its interaction with biological membranes and enzymes. The thioether group can disrupt membrane integrity, leading to antimicrobial effects. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Undecanoic acid: A simple fatty acid without the thioether group.
Undecylthiol: A thiol compound with an undecyl chain.
Sulfoxides and sulfones: Oxidized derivatives of thioethers.
Uniqueness
Undecanoic acid, 11-(undecylthio)- is unique due to the presence of both a carboxylic acid group and a thioether group in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
102885-86-9 |
|---|---|
Formule moléculaire |
C22H44O2S |
Poids moléculaire |
372.7 g/mol |
Nom IUPAC |
11-undecylsulfanylundecanoic acid |
InChI |
InChI=1S/C22H44O2S/c1-2-3-4-5-6-8-11-14-17-20-25-21-18-15-12-9-7-10-13-16-19-22(23)24/h2-21H2,1H3,(H,23,24) |
Clé InChI |
HVZFHYNFCRALKA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCSCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B14328836.png)



![7-Chloro-1-phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine](/img/structure/B14328855.png)



![4-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline](/img/structure/B14328881.png)

![5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one](/img/structure/B14328891.png)
![4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline](/img/structure/B14328893.png)
![1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14328900.png)

